Diethyl 2-cyanosuccinate
Description
Properties
IUPAC Name |
diethyl 2-cyanobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBZRPDCTRBPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291928 | |
| Record name | diethyl 2-cyanosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10359-15-6 | |
| Record name | Butanedioic acid, 2-cyano-, 1,4-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 79189 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC79189 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | diethyl 2-cyanosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2-cyano-, 1,4-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Diethyl 2-cyanosuccinate keto-enol tautomerism explained.
An In-depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 2-Cyanosuccinate
Introduction: Beyond Simple Carbonyls
Keto-enol tautomerism, the chemical equilibrium between a keto form (a carbonyl compound) and an enol form (a vinyl alcohol), is a cornerstone concept in organic chemistry.[1] While for simple aldehydes and ketones the equilibrium overwhelmingly favors the more stable keto form, this balance can be dramatically shifted by molecular structure.[2] Understanding the factors that govern this equilibrium is critical for researchers, scientists, and drug development professionals, as the predominant tautomer dictates a molecule's reactivity, physicochemical properties, and biological interactions.[3]
This guide provides a detailed examination of diethyl 2-cyanosuccinate, a β-keto ester derivative that serves as a compelling case study in pronounced tautomeric preference. We will explore the specific structural and electronic features that cause its equilibrium to lie almost exclusively on the side of the enol tautomer. This analysis is grounded in a synthesis of spectroscopic evidence, providing a self-validating framework for its characterization and demonstrating the causality behind its unique stability.
The Fundamentals of the Keto-Enol Equilibrium
Tautomers are constitutional isomers that readily interconvert, with the process typically involving the migration of a proton and the shifting of a double bond.[4] The interconversion between the keto and enol forms can be catalyzed by either acid or base. The position of this equilibrium is not static; it is dynamically influenced by several key factors:
-
Conjugation and Resonance: Extended π-systems that include the C=C double bond of the enol form can provide significant resonance stabilization.[5]
-
Intramolecular Hydrogen Bonding: In molecules like 1,3-dicarbonyl compounds, the enol form can be stabilized by the formation of a pseudo-aromatic six-membered ring via an internal hydrogen bond.[5][6]
-
Electronic Effects of Substituents: Electron-withdrawing groups at the α-carbon increase the acidity of the α-proton, facilitating the deprotonation step required for enolization.[7]
-
Solvent Polarity: The solvent can influence the equilibrium by differentially solvating the keto and enol forms. For many 1,3-dicarbonyls, increasing solvent polarity favors the more polar keto form.[5][6][8]
Caption: General equilibrium between keto and enol tautomers.
Structural Analysis: Why Diethyl 2-Cyanosuccinate Prefers the Enol Form
Spectroscopic and crystallographic data conclusively show that diethyl 2-cyanosuccinate exists almost entirely as its enol tautomer in both solution and the solid state.[9][10] This profound stability is not accidental but is a direct consequence of a synergistic combination of powerful stabilizing effects inherent to its molecular structure.
-
Intramolecular Hydrogen Bonding: The enol form allows for the formation of a highly stable, planar, six-membered ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the adjacent ester. This chelation significantly lowers the energy of the enol tautomer.[5]
-
Extended Conjugation: The C=C double bond of the enol is in conjugation with both the ester carbonyl group and the nitrile (cyano) group. This extended π-electron system delocalizes electron density over multiple atoms, providing substantial resonance stabilization that is absent in the keto form.[5]
-
Potent Inductive Effects: The α-carbon is flanked by two powerful electron-withdrawing groups: an ester and a cyano group. These groups exert a strong inductive effect, increasing the acidity of the α-proton. This makes the initial deprotonation step—the rate-determining step for enolization—exceptionally facile.[5]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. echemi.com [echemi.com]
- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diethyl 2-Cyano-3-oxosuccinate [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Diethyl 2-cyanosuccinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Diethyl 2-cyanosuccinate is a multifunctional chemical intermediate of significant interest in organic synthesis, particularly for the construction of heterocyclic compounds. A comprehensive understanding of its physical properties is paramount for its effective application in research and development. This technical guide provides a detailed examination of the known physical and spectroscopic properties of Diethyl 2-cyanosuccinate. We delve into its unique solid-state characteristics, offering insights grounded in recent scientific literature. This document synthesizes experimental data with theoretical explanations to provide a robust resource for professionals in the chemical and pharmaceutical sciences.
Introduction and Molecular Overview
Diethyl 2-cyanosuccinate (CAS No: 6761-98-4), with the molecular formula C₉H₁₃NO₄, is a diethyl ester of 2-cyanosuccinic acid. Its structure incorporates two ester functional groups and a nitrile group, bestowing upon it a versatile reactivity profile. This versatility makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical intermediates. A key characteristic of this compound is its pronounced keto-enol tautomerism, which profoundly influences its physical properties.
Caption: Keto-enol tautomerism of Diethyl 2-cyanosuccinate.
Note: As I am unable to render images directly, the DOT script above is a template. A proper diagram would show the chemical structures of the keto and enol forms.
Spectroscopic and crystallographic evidence overwhelmingly indicates that the equilibrium lies significantly towards the enol form, both in solution and in the solid state.[1][2] This preference for the enol tautomer is a critical factor in understanding the compound's physical behavior.
Aggregate State and Thermal Properties
A summary of the primary physical and thermal properties of Diethyl 2-cyanosuccinate is presented below.
| Property | Value | Source |
| Molecular Weight | 213.21 g/mol | Calculated |
| Appearance | Colorless needles | [1] |
| Melting Point | 96-97 °C | [1][2] |
| Boiling Point | Not reported in literature | - |
| Density | Not reported in literature | - |
Melting Point: An Anomaly Explained
Unlike many structurally similar 2-oxosuccinates and malonic esters which are liquids at ambient temperatures, Diethyl 2-cyanosuccinate is a solid with a notably high melting point of 96-97 °C.[1] This deviation from the expected trend is not arbitrary; it is a direct consequence of the molecule's structural and electronic properties.
The high acidity of the enolic proton facilitates the formation of strong intermolecular hydrogen bonds. X-ray diffraction studies have confirmed that in the crystalline state, molecules of Diethyl 2-cyanosuccinate exist as planar, head-to-tail dimers.[1][2] These dimers then stack in piles, creating a highly ordered and stable crystal lattice. The significant thermal energy required to overcome these strong intermolecular forces (hydrogen bonding and π-stacking interactions) results in the unusually high melting point.[1]
Caption: Logical workflow from synthesis to the explanation of the high melting point.
Boiling Point and Density
As of the latest available data, the boiling point and density of Diethyl 2-cyanosuccinate have not been experimentally determined or reported in peer-reviewed literature. It is plausible that the compound may undergo decomposition at temperatures required for boiling under atmospheric pressure, a common characteristic for complex organic molecules with multiple functional groups.
Solubility and Refractive Index
Qualitative Solubility Profile
While quantitative solubility data is scarce, the experimental procedures for its synthesis and purification provide valuable qualitative insights:[1]
-
Soluble in: Boiling ethanol (used for recrystallization), chloroform (used for extraction), diethyl ether.
-
Sparingly Soluble/Insoluble in: Water (as evidenced by its separation as an organic layer upon acidification of the aqueous reaction mixture).
The presence of two ethyl ester groups provides some lipophilic character, explaining its solubility in organic solvents like chloroform and ether. The polar cyano and enol-ester functionalities allow for solubility in polar protic solvents like hot ethanol.
Refractive Index
The refractive index for Diethyl 2-cyanosuccinate is not documented in the available scientific literature.
Spectroscopic and Crystallographic Characterization
A full suite of spectroscopic data has been published, providing an unambiguous structural identification of Diethyl 2-cyanosuccinate, predominantly in its enol form.[1]
Spectroscopic Data Summary
| Technique | Key Observations (for Enol Tautomer) | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 14.65 (s, 1H, OH), 4.09 (q, 2H), 3.96 (q, 2H), 1.17 (t, 3H), 1.09 (t, 3H) | |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ (ppm): 179.0, 168.8, 165.5, 118.3, 73.8, 60.6, 59.0, 14.4, 13.7 | [1] |
| FTIR | (Diamond, cm⁻¹): 2227 (C≡N), 1742, 1667, 1610 (C=O absorptions), 2500-3300 (broad, enol OH) | [1] |
| UV-Vis | λ_max: 282 nm (ε = 5600 L·mol⁻¹·cm⁻¹) | [1] |
| HRMS | (ESI/TOF-MS, m/z): [M+H]⁺ Calculated for C₉H₁₂NO₅: 214.0710; Found: 214.0706 | [1] |
The ¹H NMR spectrum is particularly revealing, showing only one set of signals corresponding entirely to the enol form, with a characteristic downfield signal at 14.65 ppm for the acidic enol proton.[1] Similarly, the ¹³C NMR spectrum is consistent with this single tautomer.[1] The FTIR spectrum confirms the presence of the key functional groups: the sharp, strong nitrile absorption at 2227 cm⁻¹ and the broad hydroxyl stretch characteristic of a hydrogen-bonded enol.[1]
X-Ray Crystallography
Single-crystal X-ray diffraction analysis has provided definitive proof of the solid-state structure. The key findings are:[1][2]
-
The molecule exists exclusively in the enol form in the crystal.
-
Molecules form planar, head-to-tail dimers through strong hydrogen bonds between the enolic hydroxyl group of one molecule and a carbonyl oxygen of another.
-
These dimeric units are further organized into stacks within the crystal lattice.
Experimental Methodologies
For the sake of reproducibility and methodological integrity, the protocols for synthesis and characterization are detailed below, as adapted from the primary literature.[1]
Synthesis via Claisen Condensation
-
Preparation of Sodium Ethoxide: Dissolve metallic sodium (1.7 eq) in a mixture of absolute ethanol and diethyl ether with stirring at room temperature.
-
Addition of Reagents: Once the sodium has completely dissolved, add diethyl oxalate (1.2 eq). Stir the mixture for 30 minutes at room temperature. Subsequently, add ethyl cyanoacetate (1.0 eq).
-
Reaction: Allow the mixture to stand at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and acidify to a pH of ~2-3 using 6M HCl. Separate the organic layer.
-
Extraction: Extract the aqueous phase with chloroform (3 x volumes).
-
Isolation: Combine all organic phases and dry over anhydrous sodium sulfate. Evaporate the solvents under reduced pressure.
-
Purification: Recrystallize the crude product from boiling ethanol to yield pure Diethyl 2-cyanosuccinate as colorless needles.[1]
Characterization Protocols
-
Melting Point: Determined using an automated melting point system at a ramp rate of 1 °C/min with a resolution of 0.1 °C.[2]
-
NMR Spectroscopy: Spectra are acquired on a 400 MHz spectrometer for ¹H and 100 MHz for ¹³C. Samples are dissolved in DMSO-d₆, and chemical shifts are referenced to the residual solvent signals (2.50 ppm for ¹H and 39.5 ppm for ¹³C).[1]
-
FTIR Spectroscopy: Spectra are recorded using a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.[1]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a quartz cuvette with a 10 mm path length.[1]
Conclusion
The physical properties of Diethyl 2-cyanosuccinate are dominated by its strong tendency to exist in the enol tautomeric form. This structural preference leads to the formation of robust hydrogen-bonded dimers in the solid state, which explains its crystalline nature and unusually high melting point for its class. While key bulk properties such as boiling point, density, and refractive index remain uncharacterized in the literature, its spectroscopic profile is well-documented, providing a solid foundation for its identification and use. Researchers and developers utilizing this compound should be mindful of its solid-state behavior and solubility characteristics to optimize its handling and reaction conditions.
References
-
Markov, O.N.; Moiseev, A.E.; Tarasevich, B.N.; Tafeenko, V.A.; Beloglazkina, E.K.; Shtil, A.A.; Finko, A.V. Diethyl 2-Cyano-3-oxosuccinate. Molbank2023 , 2023, M1634. [Link]
-
Beloglazkina, E.K.; Shtil, A.A.; Finko, A.V. (2023). Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. [Link]
Sources
Diethyl 2-cyanosuccinate stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of Diethyl 2-Cyanosuccinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethyl 2-cyanosuccinate is a pivotal chemical intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds for pharmaceutical development. Its molecular architecture, featuring two ester groups and a nitrile moiety, provides significant synthetic versatility. However, these same functional groups are susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive technical overview of the stability profile of diethyl 2-cyanosuccinate, detailing the mechanistic underpinnings of its degradation, establishing field-proven protocols for storage and handling, and outlining a self-validating experimental workflow for stability assessment. Adherence to these guidelines is critical for ensuring the compound's integrity, which directly impacts experimental reproducibility, process scalability, and the quality of downstream products.
Introduction: The Synthetic Utility and Stability Challenge
Diethyl 2-cyanosuccinate is a valued building block for chemists. Its structure allows for a variety of chemical transformations, making it a precursor to numerous complex molecules. The reactivity that makes it synthetically useful, however, is also the source of its instability. The ester linkages are prone to cleavage by water, a process that can be catalyzed by acidic or basic contaminants. Understanding and mitigating this inherent instability is not merely a procedural formality but a cornerstone of rigorous scientific practice. Improper storage can lead to the gradual degradation of the material, resulting in decreased purity, the introduction of impurities that can complicate subsequent reactions, and ultimately, a loss of time and resources. This document serves as an authoritative guide to preserving the chemical fidelity of diethyl 2-cyanosuccinate from the stock container to the reaction flask.
Physicochemical Profile
A foundational understanding of the compound's physical and chemical properties is essential for developing appropriate handling and storage strategies.
| Property | Data | Reference |
| Molecular Formula | C₉H₁₃NO₄ | [1] |
| Molecular Weight | 199.21 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 276.5±23.0 °C (Predicted) | |
| Density | 1.125±0.06 g/cm³ (Predicted) | |
| Primary Hazard | Susceptible to hydrolysis | [2][3][4] |
Core Stability Considerations and Degradation Pathways
The stability of diethyl 2-cyanosuccinate is primarily dictated by its sensitivity to moisture, pH, and temperature.
Hydrolysis: The Principal Degradation Mechanism
Hydrolysis is the most significant threat to the integrity of diethyl 2-cyanosuccinate. The presence of water, especially in conjunction with acidic or basic catalysts, can lead to the cleavage of one or both ester groups.
-
Causality of Hydrolysis: The ester carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water. This reaction is slow under neutral conditions but is significantly accelerated by:
-
Acid Catalysis: Protons activate the carbonyl group, making it more electrophilic.
-
Base Catalysis (Saponification): Hydroxide ions are potent nucleophiles that directly attack the carbonyl carbon, leading to an irreversible formation of the carboxylate salt and ethanol.
-
This degradation is not trivial; it fundamentally alters the molecule, yielding monoesters and eventually cyanosuccinic acid, which can further decompose.[2] The introduction of such impurities can have profound impacts on subsequent synthetic steps.
Caption: Primary hydrolytic degradation pathway of diethyl 2-cyanosuccinate.
Thermal Decomposition
While stable at ambient and refrigerated temperatures, diethyl 2-cyanosuccinate can decompose at elevated temperatures. Although specific data for this compound is not widely published, related succinate polyesters show thermal decomposition occurring at very high temperatures (420–430 °C).[5] For practical laboratory purposes, the primary concern is that elevated temperatures will accelerate the rate of hydrolysis and other potential side reactions.
Authoritative Storage and Handling Protocols
The following protocols constitute a self-validating system to maintain the long-term purity and stability of diethyl 2-cyanosuccinate.
Recommended Storage Conditions
To mitigate the risks of hydrolysis and thermal degradation, a multi-faceted approach to storage is required. The general guidance for similar esters is to store them in a cool, dry, and well-ventilated place.[6][7]
| Parameter | Protocol | Rationale (Causality) |
| Temperature | Refrigerate (2-8 °C) | Reduces the kinetic rate of all potential degradation reactions, significantly slowing hydrolysis. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Displaces atmospheric moisture, directly preventing the primary degradation pathway (hydrolysis). |
| Container | Tightly sealed amber glass bottle with a secure cap | Amber glass protects against potential photolytic degradation, while a tight seal is the primary barrier against moisture ingress. |
| Incompatibilities | Store away from strong acids, bases, and oxidizing agents | Acids and bases are potent catalysts for hydrolysis.[7] Oxidizing agents pose a general reactivity risk. |
Safe Handling Procedures
Proper handling is as crucial as correct storage. Every exposure to the laboratory environment is a potential stability challenge.
-
Inert Atmosphere Transfer: Whenever possible, handle the compound in a glove box or under a positive pressure of inert gas (e.g., argon or nitrogen) to minimize exposure to air and moisture.
-
Use Dry Equipment: Ensure all glassware, syringes, and spatulas are thoroughly dried before coming into contact with the material.
-
Minimize Exposure Time: When dispensing the liquid, unseal the container for the shortest possible time. Promptly and securely reseal the container after use.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. The safety data for analogous compounds indicates they can cause skin and serious eye irritation.[8][9]
Experimental Workflow: Protocol for Stability Verification
For critical applications, such as in GMP environments or long-term studies, it is prudent to experimentally verify the stability of a stored batch. This workflow provides a self-validating check on storage and handling protocols.
Caption: A logical workflow for the long-term stability assessment of diethyl 2-cyanosuccinate.
Step-by-Step HPLC Protocol for Purity Assessment
This protocol provides a quantitative method to assess the purity of diethyl 2-cyanosuccinate and detect the presence of hydrolytic degradants.
-
Objective: To determine the purity of a diethyl 2-cyanosuccinate sample by percentage area normalization.
-
Materials:
-
Diethyl 2-cyanosuccinate sample
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (The nitrile group provides some UV absorbance)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the diethyl 2-cyanosuccinate sample and dissolve it in 10 mL of acetonitrile to create a ~1 mg/mL solution.
-
System Suitability: Inject a standard sample of known purity (if available) or the initial (t=0) sample multiple times to ensure consistent retention times and peak areas.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main diethyl 2-cyanosuccinate peak by the total area of all peaks and multiplying by 100.
-
-
Trustworthiness Check: The appearance of new, more polar peaks (shorter retention times) in aged samples relative to the t=0 sample is a strong indicator of the formation of hydrolytic degradants like the monoester or diacid.
Conclusion
The chemical integrity of diethyl 2-cyanosuccinate is intrinsically linked to meticulous storage and handling. The primary degradation pathway, hydrolysis, is effectively mitigated by strict control of moisture, temperature, and pH. By implementing the authoritative protocols outlined in this guide—refrigeration under an inert atmosphere in tightly sealed containers—and by employing analytical verification when necessary, researchers and drug development professionals can ensure the reliability of this versatile reagent. This disciplined approach is fundamental to achieving reproducible scientific outcomes and maintaining the highest standards of quality and safety.
References
- Google Patents. (n.d.). CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound.
-
ResearchGate. (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]
-
MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2-cyanosuccinate. Retrieved from [Link]
-
MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Beilstein-Institut. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
Sources
- 1. Diethyl 2-cyanosuccinate | C9H13NO4 | CID 254669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
- 3. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Enduring Legacy of a Versatile Intermediate: A Technical Guide to the Discovery and History of Diethyl 2-Cyanosuccinate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
First isolated at the dawn of the 20th century, the compound known today as diethyl 2-cyano-3-oxosuccinate—the stable enol form of diethyl 2-cyanosuccinate—represents a fascinating case study in the evolution of synthetic chemistry. Initially a laboratory curiosity, it has emerged as a potent and versatile building block in modern organic synthesis. This technical guide provides a comprehensive exploration of its discovery, the elucidation of its true structure, and the robust synthetic methodologies that underpin its contemporary use. We will delve into the mechanistic intricacies of its cornerstone synthesis via the Claisen condensation, examine the historical context of its constituent precursors, and discuss its reactivity, particularly as a Michael donor, which enables the construction of complex molecular architectures. This document serves as a definitive resource for professionals seeking to leverage the unique chemical properties of this enduring intermediate.
Chapter 1: A Centennial Perspective: The Genesis of a Molecule
The journey of diethyl 2-cyanosuccinate begins in 1901, a period of fervent discovery in organic chemistry. The first documented synthesis was reported by C. Bertini in the Gazzetta Chimica Italiana.[1] In this seminal work, the compound was prepared, though its complete structural and spectroscopic characterization would not be realized for over a century. For decades following its initial discovery, it remained a sparsely referenced compound in the chemical literature, a testament to the analytical limitations of the era.[1][2] It was not until the advent of modern spectroscopic techniques that its rich chemical nature, particularly its pronounced keto-enol tautomerism, could be fully appreciated and exploited.
Chapter 2: The Cornerstone Synthesis: A Modern Protocol for the Claisen Condensation
The most reliable and widely employed method for preparing diethyl 2-cyano-3-oxosuccinate is the Claisen condensation between ethyl cyanoacetate and diethyl oxalate.[2] This reaction provides a robust and scalable route to the target molecule.
Causality of Experimental Design
The choice of a strong, non-nucleophilic base is critical. Sodium ethoxide, prepared in situ from metallic sodium and absolute ethanol, serves this purpose perfectly. It is sufficiently basic to deprotonate the α-carbon of ethyl cyanoacetate, forming the requisite nucleophilic enolate, without engaging in significant side reactions like saponification of the ester groups. Diethyl ether is often used as a co-solvent to facilitate the dissolution of reagents and maintain a controlled reaction temperature. The reaction is driven to completion by the final deprotonation of the product, which is highly acidic, forming a stable enolate salt. An acidic workup is then required to neutralize this salt and isolate the final product.[2]
Detailed Experimental Protocol
The following protocol is adapted from a validated modern procedure.[2]
Reagents and Equipment:
-
Metallic Sodium
-
Absolute Ethanol
-
Diethyl Ether (anhydrous)
-
Diethyl Oxalate
-
Ethyl Cyanoacetate
-
6M Hydrochloric Acid (HCl)
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser and stirring mechanism
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Base Preparation: In a round-bottom flask equipped with a stirrer and condenser, dissolve metallic sodium (1.7 eq) in a mixture of absolute ethanol (approx. 3 mL per g of Na) and diethyl ether (approx. 6 mL per g of Na). Cool the mixture to room temperature once the sodium has completely dissolved, yielding a solution of sodium ethoxide.
-
Addition of Electrophile: To the stirred sodium ethoxide solution, add diethyl oxalate (1.2 eq) dropwise over 30 minutes, maintaining the temperature at or below room temperature.
-
Addition of Nucleophile: Following the addition of diethyl oxalate, add ethyl cyanoacetate (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching and Neutralization: Carefully dilute the reaction mixture with water and acidify to a pH of ~2-3 using 6M HCl. This step neutralizes the sodium enolate of the product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous phase three times with chloroform.
-
Drying and Concentration: Combine all organic phases and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from boiling ethanol to yield pure diethyl 2-cyano-3-oxosuccinate as colorless needles.
Workflow and Mechanistic Diagrams
Caption: Experimental workflow for the synthesis of diethyl 2-cyano-3-oxosuccinate.
Sources
Methodological & Application
Synthesis of Diethyl 2-Cyanosuccinate via Claisen Condensation: An Application Note and Detailed Protocol
This guide provides a comprehensive protocol and in-depth scientific rationale for the synthesis of diethyl 2-cyanosuccinate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere list of steps to explain the causality behind the experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Diethyl 2-Cyanosuccinate and the Claisen Condensation
Diethyl 2-cyanosuccinate is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds and other complex organic molecules. Its synthesis is a classic example of a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] This specific transformation involves the reaction between two different esters: one that can form an enolate (ethyl cyanoacetate) and one that cannot (diethyl oxalate).[2][3] The reaction is driven by the formation of a stabilized enolate of the β-keto ester product.[2]
This application note will detail a robust and validated protocol for the synthesis of diethyl 2-cyanosuccinate, elucidate the reaction mechanism, provide critical safety information, and outline purification and characterization methods.
Reaction Scheme
The overall reaction is as follows:
Caption: Workflow for Diethyl 2-Cyanosuccinate Synthesis.
Detailed Experimental Protocol
Safety First: This procedure involves flammable solvents, corrosive acids, and a highly reactive metal. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part 1: In Situ Preparation of Sodium Ethoxide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Sodium Dissolution: Carefully add metallic sodium (12 g, 521 mmol) to a mixture of absolute ethanol (100 mL) and anhydrous diethyl ether (200 mL) in the reaction flask. [4] * Rationale: Sodium ethoxide is prepared in situ to ensure it is anhydrous and highly reactive. Diethyl ether is used as a co-solvent to aid in the dissolution of the sodium and to control the reaction temperature. The reaction of sodium with ethanol is highly exothermic; therefore, slow and careful addition is crucial.
Part 2: Claisen Condensation
-
Addition of Diethyl Oxalate: Once all the sodium has dissolved and the solution has cooled to room temperature, add diethyl oxalate (50 mL, 368 mmol) dropwise from the dropping funnel over 30 minutes with continuous stirring. [4][5] * Rationale: Diethyl oxalate serves as the electrophilic component in this crossed Claisen condensation. It lacks α-hydrogens and therefore cannot self-condense. [3]4. Addition of Ethyl Cyanoacetate: After stirring the mixture for an additional 30 minutes, add ethyl cyanoacetate (32.8 mL, 307 mmol) dropwise from the dropping funnel. [4][5] * Rationale: Ethyl cyanoacetate possesses acidic α-hydrogens and is readily deprotonated by the sodium ethoxide to form the nucleophilic enolate. [6]5. Reaction: Stir the reaction mixture at room temperature overnight. The formation of a precipitate may be observed.
Part 3: Workup and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing 20 mL of water. Acidify the mixture to a pH of ~2-3 by slowly adding 6M hydrochloric acid (~95 mL). Monitor the pH using pH paper.
-
Rationale: The acidic workup neutralizes any remaining sodium ethoxide and protonates the enolate product to yield the final β-keto ester. [6]7. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with chloroform (3 x 200 mL). [4]8. Drying: Combine all the organic phases and dry over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the sodium sulfate and remove the solvents under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude product from boiling ethanol to obtain colorless needles of diethyl 2-cyanosuccinate. [4] * Yield: A typical yield for this reaction is approximately 27.0 g (41%). [4]
Mechanism of the Claisen Condensation
The reaction proceeds through a well-established multi-step mechanism:
Caption: Mechanism of the Claisen Condensation.
-
Enolate Formation: The ethoxide ion, a strong base, removes an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized enolate. [6][7][8]2. Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the carbonyl carbons of diethyl oxalate. [7]This results in the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group. [7]4. Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the ethoxide ion, forming a highly stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. [2]
Safety and Handling Precautions
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle with forceps, and do not allow it to come into contact with water or moist surfaces. [9][10]* Sodium Ethoxide: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood and avoid inhalation of dust. [9][10]* Diethyl Oxalate: Harmful if swallowed and causes eye irritation. [11][12][13]Handle with care and avoid contact with skin and eyes. [11]* Flammable Solvents: Diethyl ether and ethanol are highly flammable. Keep away from open flames, sparks, and other ignition sources. [10][12]
Characterization of Diethyl 2-Cyanosuccinate
The purified product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Melting Point | 96-97 °C [4] |
| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 1.09 (t, 3H), 1.17 (t, 3H), 3.96 (q, 2H), 4.09 (q, 2H), 14.65 (s, 1H, enol OH) [4] |
| ¹³C NMR (100 MHz, DMSO-d6) | δ (ppm): 13.7, 14.4, 59.0, 60.6, 73.8, 118.3, 165.5, 168.8, 179.0 [4] |
| FTIR (cm⁻¹) | 2227 (C≡N), 1742, 1667, 1610 (C=O) [4] |
| UV-Vis (nm) | λmax = 282 nm [4] |
Note: Spectroscopic data indicate that diethyl 2-cyanosuccinate exists predominantly in its enol form in solution. [4][14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no yield | Wet reagents or solvents | Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. |
| Incomplete reaction | Allow the reaction to stir for a longer period. | |
| Impure sodium | Use freshly cut sodium metal to ensure a clean, reactive surface. | |
| Oily product that does not crystallize | Impurities present | Purify the crude product using column chromatography on silica gel. |
| Incomplete acidification | Ensure the pH of the aqueous layer is ~2-3 during workup. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of diethyl 2-cyanosuccinate via a crossed Claisen condensation. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently and successfully perform this valuable organic transformation. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
-
Markov, O.N., Moiseev, A.E., Tarasevich, B.N., Tafeenko, V.A., Beloglazkina, E.K., Shtil, A.A., & Finko, A.V. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
- Google Patents. (n.d.).
-
Willson Research Group. (2019). The Claisen Condensation. [Link]
-
Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]
-
MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. [Link]
-
Organic Syntheses. (n.d.). Succinic acid, diethyl ester. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. [Link]
-
YouTube. (2021). 13.03 Mechanism of the Claisen Condensation. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Diethyl succinate synthesis by reactive distillation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.fr [fishersci.fr]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. researchgate.net [researchgate.net]
Synthesis of 3-Amino-4-Ethoxycarbonyl-5-Pyrazolone: A Detailed Protocol and Mechanistic Insight
Introduction
The synthesis of pyrazolone derivatives is of significant interest to the pharmaceutical and chemical industries due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This application note provides a comprehensive guide for the synthesis of 3-amino-4-ethoxycarbonyl-5-pyrazolone through the reaction of diethyl 2-cyanosuccinate with hydrazine hydrate. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Reaction Overview
The core of this synthesis is the cyclization reaction between diethyl 2-cyanosuccinate and hydrazine. Hydrazine, a potent nucleophile, attacks the electrophilic centers of the diethyl 2-cyanosuccinate molecule, leading to the formation of the stable five-membered pyrazolone ring. The presence of the cyano and ester functional groups on the starting material dictates the regiochemistry of the final product.
Experimental Protocol
This section outlines the necessary reagents, equipment, and a detailed step-by-step procedure for the synthesis of 3-amino-4-ethoxycarbonyl-5-pyrazolone.
Reagents and Equipment
| Reagent/Equipment | Specifications |
| Diethyl 2-cyanosuccinate | Purity ≥ 98% |
| Hydrazine hydrate | 80-85% aqueous solution |
| Ethanol | Absolute (≥ 99.5%) |
| Hydrochloric acid (HCl) | Concentrated (for pH adjustment) |
| Round-bottom flask | 250 mL, with appropriate ground glass joints |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| pH paper or pH meter | |
| Buchner funnel and filter paper | |
| Beakers, graduated cylinders, etc. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 2-cyanosuccinate (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Hydrazine Hydrate: While stirring the solution at room temperature, slowly add hydrazine hydrate (0.1 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.[1][2][3]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may promote the precipitation of the product.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification (Recrystallization): For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to obtain the final product, 3-amino-4-ethoxycarbonyl-5-pyrazolone.
Caption: Experimental workflow for the synthesis of 3-amino-4-ethoxycarbonyl-5-pyrazolone.
Reaction Mechanism
The formation of 3-amino-4-ethoxycarbonyl-5-pyrazolone proceeds through a well-established reaction pathway involving nucleophilic attack and subsequent intramolecular cyclization.
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the ester carbonyl carbons of diethyl 2-cyanosuccinate. This is followed by the elimination of an ethanol molecule to form a hydrazide intermediate.
-
Second Nucleophilic Attack: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the cyano group.
-
Intramolecular Cyclization and Tautomerization: This is followed by an intramolecular cyclization and a subsequent tautomerization to yield the stable aromatic pyrazolone ring.
Caption: Simplified reaction mechanism for the formation of the pyrazolone ring.
Characterization of the Product
The identity and purity of the synthesized 3-amino-4-ethoxycarbonyl-5-pyrazolone should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group protons (triplet and quartet), a singlet for the amino group protons, and a singlet for the pyrazole ring proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the pyrazolone ring, carbons of the ethyl group, and the sp² carbons of the pyrazolone ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester and pyrazolone), and C=N stretching.[4][5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Diethyl 2-cyanosuccinate: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[6][7][8][9]
-
Hydrazine Hydrate: Highly toxic and corrosive. It is a suspected carcinogen.[10] Avoid inhalation and skin contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
3-Amino-4-ethoxycarbonyl-5-pyrazolone: The toxicological properties of the final product may not be fully established. It is prudent to handle it with care, avoiding inhalation, ingestion, and skin contact.[11][12][13][14]
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 3-amino-4-ethoxycarbonyl-5-pyrazolone. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can reliably synthesize this valuable heterocyclic compound for further applications in drug discovery and development.
References
-
Organic Syntheses. (n.d.). Ethyl azodicarboxylate. Retrieved from [Link]
- Al-Azawi, F. J., & Al-Mawla, E. A. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10137-10153.
- Gaina, L., Gaina, C., & Surducan, E. (2009). New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. Revista de Chimie, 60(11), 1214-1219.
- Sallam, M. M. M., Elnagdi, M. H., Fleita, D. H., & Hartmann, E. (1976). The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate.
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
- Abdel-Latif, F. F., Mashaly, M. M., El-Sayed, R., & Badr, M. A. (2012). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Open Journal of Medicinal Chemistry, 2(4), 115-125.
- Google Patents. (2011). Process for the preparation of a pyrazole derivative.
- Google Patents. (2003). Method for preparing hydrazine hydrate.
- Abood, N. A., & Al-Bayati, R. E. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- El-Abadelah, M. M., Hussein, A. Q., & Abushare'a, A. M. (2001). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (11), 2133-2138.
- Budynina, E. M., Ivanova, Y. V., Grishin, Y. K., Kuznetsova, T. S., & Zefirov, N. S. (2006). Reaction of Diethyl 1,1-Cyclopropanedicarboxylate with Hydrazine Hydrate: Synthesis and Crystal Structure of 1-N-Amino-2-oxopyrrolidine-3-carboxylic Hydrazide. Russian Journal of Organic Chemistry, 42(8), 1195-1200.
-
El-Sayed, R., & Badr, M. A. (2015). Some azine and azole derivatives as antioxidant additives for lithium lubricating grease. ResearchGate. Retrieved from [Link]
- El-Emary, T. I. (2017).
- Surmont, R., Verniest, G., De Schrijver, M., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105–4111.
-
Carlo Erba Reagents. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl azodicarboxylate. Retrieved from [Link]
- Elnagdi, M. H., Elmoghayer, M. R. H., & Elgemeie, G. E. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-176.
-
El-Emary, T. I. (2017). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.es [fishersci.es]
- 12. tcichemicals.com [tcichemicals.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
Application Notes & Protocols: The Strategic Use of Diethyl 2-Cyanosuccinate in Knoevenagel Condensation for Advanced Synthesis
I. Introduction: Beyond a Name Reaction
The Knoevenagel condensation, first documented by Emil Knoevenagel, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It represents a modification of the aldol condensation, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] The reaction culminates in a dehydration step, yielding a highly valuable α,β-unsaturated product.[1] These products are not merely molecules; they are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and complex natural products.[2]
This guide focuses on a particularly potent active methylene compound: Diethyl 2-cyanosuccinate . Its unique electronic and structural properties make it a highly effective substrate for generating complex, functionalized alkenes, which are of significant interest to researchers in drug discovery and materials science. We will explore the mechanistic nuances, provide field-tested protocols, and discuss the downstream applications of the products derived from this versatile reagent.
II. The Reagent in Focus: Diethyl 2-Cyanosuccinate
Diethyl 2-cyanosuccinate, also referred to as diethyl 2-cyano-3-oxosuccinate, is a diester whose central methylene group is rendered exceptionally acidic (and thus "active") by three adjacent electron-withdrawing groups: two ester functionalities and a cyano group. This high degree of activation facilitates its deprotonation under mildly basic conditions, a critical first step in the Knoevenagel condensation.
Interestingly, spectroscopic analyses, including ¹H and ¹³C NMR, reveal that diethyl 2-cyanosuccinate exists predominantly in its enol form in solution.[3] This keto-enol tautomerism is a key feature, as the enolate is the reactive nucleophilic species in the condensation mechanism. The synthesis of this reagent is straightforward, commonly achieved via a Claisen condensation between ethyl cyanoacetate and diethyl oxalate.[3]
III. The Reaction Mechanism: A Stepwise Analysis
The efficacy of the Knoevenagel condensation hinges on a well-orchestrated sequence of acid-base and nucleophilic addition-elimination reactions. The use of a weak base is a deliberate choice to prevent the undesired self-condensation of the aldehyde or ketone starting material.[1][4]
The mechanism proceeds as follows:
-
Deprotonation: A weak base (B:) abstracts an acidic proton from the α-carbon of diethyl 2-cyanosuccinate, generating a resonance-stabilized carbanion (enolate).[5]
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate.[5]
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the base (BH⁺), to yield an aldol-type addition product.
-
Dehydration: A final base-catalyzed elimination of a water molecule results in the formation of the thermodynamically stable α,β-unsaturated product, the hallmark of the Knoevenagel condensation.[1]
IV. Field-Proven Experimental Protocols
The following protocols are designed to be robust and adaptable. While Protocol 1 offers a classic approach, Protocol 2 utilizes a modern catalytic system for potentially faster and cleaner reactions.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This method employs a traditional and highly effective basic catalyst.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
Diethyl 2-cyanosuccinate (10 mmol)
-
Piperidine (1 mmol, 10 mol%)
-
Ethanol (25 mL)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), diethyl 2-cyanosuccinate (10 mmol), and ethanol (25 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add piperidine (1 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with 30 mL of water and extract the product with diethyl ether (3 x 20 mL).[5]
-
Combine the organic phases and wash with brine (2 x 20 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
Protocol 2: DIPEAc-Catalyzed Condensation in Hexane
This protocol uses diisopropylethylammonium acetate (DIPEAc) as an efficient catalyst, often resulting in high yields and shorter reaction times.[6]
Materials:
-
Aromatic Aldehyde (1 mmol)
-
Diethyl 2-cyanosuccinate (1 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol, 10 mol%)
-
Hexane (10 mL)
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), diethyl 2-cyanosuccinate (1 mmol), and hexane (10 mL).[6]
-
Add DIPEAc (0.1 mmol) to the mixture.[6]
-
Heat the reaction at 65-70 °C, monitoring its progress by TLC (e.g., using a hexane:ethyl acetate 8:2 mobile phase).[6]
-
After completion (typically 3-6 hours), cool the reaction. If a product layer separates, it can be isolated.[6]
-
Concentrate the product layer under vacuum.
-
Purify the resulting material using an appropriate solvent or column chromatography to obtain the desired product.
Data Summary: Catalytic Systems and Conditions
The choice of catalyst and solvent can significantly impact reaction efficiency. The following table summarizes various systems reported for Knoevenagel condensations that can be adapted for use with diethyl 2-cyanosuccinate.
| Catalyst | Solvent | Temperature | Key Advantages | Reference |
| Piperidine/Pyridine | Ethanol, DMF | RT to Reflux | Classic, reliable, inexpensive | [1] |
| DABCO | Ethanol | Reflux | Efficient, commercially available | [5] |
| DIPEAc | Hexane | 65-70 °C | High yields, shorter reaction times | [6] |
| DBU/Water Complex | Water | RT | Green chemistry, good recyclability | [7] |
| Alum (10 mol%) | Solvent-free | 80 °C | Environmentally friendly, inexpensive | [8] |
| Gelatine (Immobilized) | DMSO | Room Temp | Reusable catalyst, mild conditions | [4] |
V. Applications in Drug Development and Advanced Research
The true value of the Knoevenagel condensation with diethyl 2-cyanosuccinate lies in the synthetic potential of its products. The resulting highly functionalized, electron-deficient alkenes are powerful building blocks for creating molecular diversity.
-
Scaffolds for Medicinal Chemistry: The products serve as precursors for a wide variety of biologically active heterocyclic compounds.[6][9] The cyanoacrylate moiety, for instance, can be transformed into pyrazoles, tetrazoles, pyridines, and benzothiazoles.[6][10]
-
Anticancer Agent Development: Knoevenagel condensation products have emerged as a promising class of anticancer agents.[11] These molecules have been shown to target critical cellular machinery, including microtubules, DNA, and protein kinases, exhibiting remarkable anticancer activity in nanomolar to micromolar ranges.[11] The ability to readily synthesize a library of derivatives using this reaction is a significant advantage in structure-activity relationship (SAR) studies.
-
Functional Polymers and Materials: The electron-poor nature of the double bond in the products makes them suitable monomers for polymerization reactions and as Michael acceptors in the synthesis of functional polymers and materials.[2]
VI. Conclusion
The Knoevenagel condensation, when paired with a highly activated substrate like diethyl 2-cyanosuccinate, is more than a classic reaction; it is a strategic tool for modern chemical synthesis. Its reliability, operational simplicity, and the immense synthetic utility of its products ensure its continued relevance in both academic research and industrial applications, particularly in the relentless pursuit of novel therapeutics. By understanding the underlying mechanism and optimizing the experimental conditions, researchers can effectively harness this reaction to construct complex molecules that drive scientific innovation.
References
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., Beloglazkina, E. K., Shtil, A. A., & Finko, A. V. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Retrieved from [Link]
-
Nadkarni, D. V., et al. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. Retrieved from [Link]
-
Kumar, R., & Sharma, V. (2020). recent developments in knoevenagel condensation reaction: a review. International Journal of Creative Research Thoughts, 8(8). Retrieved from [Link]
-
Singh, P., & Kumar, S. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 32(2). Retrieved from [Link]
-
Merugu, S. K., & Bollikolla, H. B. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Retrieved from [Link]
-
Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., Beloglazkina, E. K., Shtil, A. A., & Finko, A. V. (2023). Diethyl 2-Cyano-3-oxosuccinate. MDPI. Retrieved from [Link]
-
Kumar, A., Sharma, G., & Singh, P. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Chemistry & Biodiversity, 19(4), e202100877. Retrieved from [Link]
-
Dar, B. A., et al. (2015). Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Cogent Chemistry, 1(1). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. Retrieved from [Link]
-
(n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Centomo, F., Ghedini, E., & Signoretto, M. (2015). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Advances, 5(7), 5198-5206. Retrieved from [Link]
-
Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... Retrieved from [Link]
-
Pinheiro, P. F., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2320. Retrieved from [Link]
-
Lee, A. Y., & Kim, D. P. (2015). Synthesis of Tetrasubstituted Alkenes via Metathesis. Molecules, 20(6), 11335–11352. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation. Retrieved from [Link]
-
Das, B., & Thirupathi, P. (2012). CURRENT APPLICATIONS OF ALDOL CONDENSATION IN BIOORGANIC AND MEDICINAL CHEMISTRY. ResearchGate. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. asianpubs.org [asianpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Diethyl 2-Cyanosuccinate as a Versatile Synthon in Multicomponent Reactions
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of diethyl 2-cyanosuccinate in multicomponent reactions (MCRs). Diethyl 2-cyanosuccinate is an exceptionally versatile building block, prized for its multiple reactive sites that enable the efficient, one-pot synthesis of complex heterocyclic scaffolds. Its unique electronic and structural properties, particularly its pronounced keto-enol tautomerism, govern its reactivity. We will explore its application in cornerstone MCRs, such as the Guareschi-Thorpe reaction for pyridone synthesis, providing detailed mechanistic insights, field-tested experimental protocols, and discussions on the causality behind procedural choices.
Introduction: The Chemical Utility of Diethyl 2-Cyanosuccinate
Diethyl 2-cyanosuccinate is a C4-building block characterized by an active methylene group flanked by a nitrile and an ester, with an additional ester group on the adjacent carbon. This arrangement confers high acidity to the α-proton and a propensity for enolization, making it a potent nucleophile in various condensation reactions.[1][2] Spectroscopic and X-ray crystallographic data have shown that diethyl 2-cyano-3-oxosuccinate, a related precursor, exists predominantly in its enol form, a trait that significantly influences its reaction pathways.[1][2] This inherent reactivity makes it an ideal substrate for multicomponent reactions, where multiple bonds are formed in a single synthetic operation, aligning with the principles of green chemistry and accelerating the discovery of novel chemical entities.[3][4] The heterocyclic compounds synthesized using this building block, such as pyridones and quinolines, are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₄ | [7] |
| Molecular Weight | 199.20 g/mol | [7] |
| Appearance | Colorless needles (recrystallized) | [1] |
| Melting Point | 96-97 °C | [1] |
| Key IR Peaks (cm⁻¹) | ~2227 (C≡N), ~1742, 1667, 1610 (C=O) | [1] |
| Acidity | Aqueous solutions are acidic (pKa ≈ 3.0) | [1] |
Note: Properties are for the related and often-generated diethyl 2-cyano-3-oxosuccinate, which highlights the reactivity of the core structure.
Foundational Protocol: Synthesis of Diethyl 2-Cyano-3-Oxosuccinate
Before its use in MCRs, it is often necessary to synthesize the precursor, diethyl 2-cyano-3-oxosuccinate. The classical approach is a Claisen condensation between ethyl cyanoacetate and diethyl oxalate.[1][2] Understanding this synthesis is crucial as the purity of this starting material directly impacts the yield and purity of subsequent MCR products.
Experimental Protocol: Claisen Condensation
Objective: To synthesize diethyl 2-cyano-3-oxosuccinate via a base-mediated Claisen condensation.
Materials:
-
Metallic Sodium (Na)
-
Absolute Ethanol (EtOH)
-
Diethyl Ether (Et₂O)
-
Diethyl Oxalate
-
Ethyl Cyanoacetate
-
6M Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Base Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium (1.7 eq, e.g., 12 g, 521 mmol) in a mixture of absolute ethanol (100 mL) and diethyl ether (200 mL) with stirring. Cool the resulting sodium ethoxide solution to room temperature.
-
Causality Note: Sodium ethoxide is the requisite strong base needed to deprotonate ethyl cyanoacetate, forming the nucleophilic enolate for the condensation reaction. The ether co-solvent helps maintain solubility.
-
-
Addition of Electrophile: Once the sodium has completely dissolved, add diethyl oxalate (1.2 eq, e.g., 53.8 g, 368 mmol) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Addition of Nucleophile: Add ethyl cyanoacetate (1.0 eq, e.g., 34.7 g, 307 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature overnight. A precipitate of the sodium salt of the product will form.
-
Workup: Dilute the mixture with water (20 mL) and carefully acidify with 6M HCl until the pH is approximately 2-3 (check with pH paper). This protonates the enolate salt.
-
Extraction: Separate the organic layer. Extract the aqueous phase with chloroform (3 x 200 mL) to recover all the product.
-
Drying and Concentration: Combine all organic phases and dry over anhydrous sodium sulfate. Filter and evaporate the solvents under reduced pressure.
-
Purification: Recrystallize the resulting solid from boiling ethanol to obtain the product as colorless needles. Expected yield is approximately 41%.[1]
Key Application: Guareschi-Thorpe Reaction for Pyridone Synthesis
The Guareschi-Thorpe reaction is a classic MCR that provides efficient access to 3-cyano-2-pyridones, a privileged scaffold in medicinal chemistry.[6][8] The reaction typically involves the condensation of a cyano-active compound (like ethyl cyanoacetate or its derivatives), a 1,3-dicarbonyl compound, and an ammonia source.[9][10]
Mechanistic Pathway
The reaction proceeds through a cascade of condensation and cyclization steps. First, a Knoevenagel condensation occurs between the 1,3-dicarbonyl compound and the cyano-active methylene compound.[11] This is followed by a Michael addition of a second equivalent of the cyano-active compound (or its enamine form). The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration/aromatization to furnish the stable 2-pyridone ring. The use of ammonium carbonate or acetate serves as both the nitrogen source and a mild base to promote the condensations.[9][10]
Sources
- 1. Diethyl 2-Cyano-3-oxosuccinate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diethyl 2-cyanosuccinate | C9H13NO4 | CID 254669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of Diethyl 2-Cyanosuccinate in the Synthesis of Functionalized Barbiturates
Introduction: Beyond Classical Barbiturate Synthesis
Barbiturates represent a historically significant class of compounds that act as central nervous system depressants, with a spectrum of applications including as sedatives, anesthetics, and anticonvulsants.[1][2][3] The pharmacological activity of these molecules is critically dependent on the nature of the substituents at the 5-position of the pyrimidine-2,4,6(1H,3H,5H)-trione core.[1] The classical synthetic route, established for over a century, involves the condensation of a disubstituted malonic ester with urea.[3][4][5] This robust reaction has enabled the synthesis of thousands of barbiturate analogs.[3][6][7]
While diethyl malonate is the traditional starting point for producing 5,5-disubstituted barbiturates, the use of more complex malonic ester derivatives offers a gateway to novel, functionalized barbiturates with potentially unique chemical properties and therapeutic profiles. This guide focuses on the application of Diethyl 2-Cyanosuccinate as a strategic precursor. The introduction of a cyano moiety at the 5-position of the barbiturate ring creates a versatile chemical handle for post-synthesis modification, opening avenues for the development of new derivatives in drug discovery and medicinal chemistry.
This document provides a detailed examination of the underlying chemical principles, a comprehensive, field-proven protocol for the synthesis of 5-cyanobarbituric acid, and critical insights into the process for researchers in drug development and organic synthesis.
The Core Reaction: Mechanistic Insights
The synthesis of the barbiturate ring is a classic example of a base-catalyzed condensation reaction, specifically a twofold nucleophilic acyl substitution.[3][5] Understanding the mechanism is paramount to optimizing reaction conditions and ensuring a high yield of the desired product.
Causality of Experimental Choices:
-
The Base (Sodium Ethoxide): A strong base is required for two primary reasons. First, it deprotonates the active methylene group of the malonic ester, forming a nucleophilic enolate. However, in this specific condensation, its more critical role is the deprotonation of urea. Urea itself is a weak nucleophile, but its conjugate base is significantly more potent.[5] Sodium ethoxide, prepared in situ from sodium metal and absolute ethanol, provides the necessary basicity without introducing water, which would hydrolyze the esters and consume the base.
-
The Solvent (Absolute Ethanol): Anhydrous conditions are crucial. Absolute (water-free) ethanol serves as both the solvent for the reactants and the precursor for the sodium ethoxide catalyst. The presence of water would lead to saponification of the diethyl 2-cyanosuccinate and inactivation of the sodium ethoxide.
-
Reaction Temperature: The reaction is typically performed at reflux temperature (around 110°C in an oil bath for an ethanolic solution) to provide the necessary activation energy for the condensation and cyclization steps.[4]
The Stepwise Mechanism:
-
Deprotonation of Urea: Sodium ethoxide deprotonates one of the amide nitrogens of urea, creating a highly reactive urea anion.
-
First Nucleophilic Attack: The urea anion performs a nucleophilic attack on one of the electrophilic carbonyl carbons of diethyl 2-cyanosuccinate. This forms a tetrahedral intermediate.
-
Elimination of Ethoxide: The intermediate collapses, eliminating an ethoxide ion and forming an N-acylated urea derivative.
-
Intramolecular Cyclization: The second amide nitrogen of the urea moiety, now positioned favorably, attacks the remaining ester carbonyl group in an intramolecular fashion.
-
Second Elimination & Tautomerization: A second molecule of ethoxide is eliminated, forming the six-membered heterocyclic ring. The resulting product exists in keto-enol tautomeric forms, with the tri-keto form being the most stable.
Caption: Reaction mechanism for barbiturate synthesis.
Experimental Protocol: Synthesis of 5-Cyanobarbituric Acid
This protocol is adapted from the highly reliable and validated procedures found in Organic Syntheses for barbituric acid, with modifications to account for the use of diethyl 2-cyanosuccinate.[4]
Safety Precautions:
-
Sodium Metal: Reacts violently with water. Handle with forceps, cut under mineral oil, and ensure all glassware is scrupulously dry. Quench residual sodium carefully with isopropanol followed by ethanol.
-
Absolute Ethanol: Flammable. Keep away from ignition sources.[8]
-
Diethyl 2-Cyanosuccinate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[9][10]
-
Urea: Hygroscopic. Use a freshly opened container or dry thoroughly before use.[11]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Sodium (Na) | 22.99 | 2.3 g | 0.10 | Cut into small, clean pieces. |
| Absolute Ethanol | 46.07 | 50 mL | - | Must be anhydrous (<0.2% water). |
| Diethyl 2-cyanosuccinate | 199.19 | 10.0 g | 0.05 | Starting ester. |
| Urea | 60.06 | 3.0 g | 0.05 | Must be completely dry. |
| Hydrochloric Acid (HCl) | 36.46 | ~5 mL | - | Concentrated (37%). |
| Deionized Water | 18.02 | 50 mL | - | Used for workup. |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.10 mol) of finely cut sodium metal in small portions to control the exothermic reaction and hydrogen gas evolution. Allow the sodium to dissolve completely.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 10.0 g (0.05 mol) of diethyl 2-cyanosuccinate. Follow this with a solution of 3.0 g (0.05 mol) of dry urea dissolved in 50 mL of warm (approx. 60°C) absolute ethanol.
-
Condensation Reaction: Shake the flask to ensure thorough mixing. Heat the mixture to reflux using an oil bath set to 110°C. A white solid, the sodium salt of 5-cyanobarbituric acid, should begin to precipitate. Continue refluxing for 7-8 hours.
-
Workup and Isolation: After the reaction is complete, cool the flask to room temperature. Add 50 mL of warm (50°C) deionized water to dissolve the precipitated sodium salt.
-
Acidification: Slowly and carefully acidify the solution with concentrated hydrochloric acid while stirring. The target pH is ~2. Check with pH paper. The 5-cyanobarbituric acid will precipitate as a white solid.
-
Purification: Cool the mixture in an ice bath for at least one hour to maximize precipitation. Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (2 x 10 mL).
-
Drying: Dry the product in a vacuum oven at 80-90°C to a constant weight.
Caption: Experimental workflow for synthesis.
Characterization of 5-Cyanobarbituric Acid
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see broad singlets corresponding to the N-H protons of the barbiturate ring. The C5-H proton signal will be absent due to the cyano substitution.
-
¹³C NMR: Look for characteristic signals for the carbonyl carbons (C2, C4, C6), the cyano carbon (-CN), and the quaternary C5 carbon.
-
-
Infrared (IR) Spectroscopy:
-
Strong C=O stretching bands around 1700-1750 cm⁻¹.
-
N-H stretching bands around 3100-3300 cm⁻¹.
-
A sharp, medium-intensity C≡N stretching band around 2250 cm⁻¹.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point indicates high purity.
Conclusion and Future Directions
The use of diethyl 2-cyanosuccinate provides a direct and efficient route to 5-cyanobarbituric acid, a highly functionalized intermediate. This protocol, grounded in the classic and reliable methods of barbiturate synthesis, offers a reproducible workflow for researchers. The resulting product, with its reactive cyano group, serves as a valuable platform for further chemical exploration. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, paving the way for the development of a new generation of barbiturate derivatives with tailored pharmacological profiles.
References
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). MDPI. Retrieved from [Link]
-
Barbituric acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences. Retrieved from [Link]
-
SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). Florida State University Libraries. Retrieved from [Link]
-
The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. (2019). MedCrave. Retrieved from [Link]
-
A New and Convenient Method for Synthesis of Barbituric Acid Derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis of Barbiturate Derivatives from Imines. (2020). ResearchGate. Retrieved from [Link]
-
Chemistry Matters—Barbiturates. (2024). LibreTexts. Retrieved from [Link]
-
The history of barbiturates a century after their clinical introduction. (2005). Neuropsychiatric Disease and Treatment. Retrieved from [Link]
-
Preparation of Some Imino- and Cyano-imino-substituted Barbiturates. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Chromatographic methods for the determination of various barbiturates: A review. (2024). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Safety Data Sheet: Urea. (n.d.). Carl ROTH. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. aurochemicals.com [aurochemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. ijsra.net [ijsra.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 2-Cyanosuccinate via Recrystallization
Welcome to the technical support center for the purification of Diethyl 2-cyanosuccinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we will delve into the technical nuances of the process, offering troubleshooting guidance and answers to frequently asked questions based on both theoretical principles and practical laboratory experience.
Understanding Diethyl 2-Cyanosuccinate: Key Physicochemical Properties
Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. Diethyl 2-cyanosuccinate is a multifaceted compound with characteristics that directly influence the recrystallization strategy.
A critical aspect of Diethyl 2-cyanosuccinate is its existence predominantly in the enol tautomer form. This structural feature facilitates strong intermolecular hydrogen bonding and pi-stacking interactions, which are responsible for its relatively high melting point compared to other structurally similar diesters.[1] This tendency to form a stable crystal lattice is advantageous for purification by recrystallization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₄ | [2] |
| Molecular Weight | 199.20 g/mol | [2] |
| Melting Point | 96-97 °C | [1] |
| Appearance | Colorless needles | [1] |
Recrystallization Protocol: A Step-by-Step Guide
This protocol is a well-established method for the purification of Diethyl 2-cyanosuccinate, yielding high-purity crystalline material.[1]
Workflow for Recrystallization of Diethyl 2-Cyanosuccinate
Sources
Validation & Comparative
A Comparative Guide to Pyridazinone Synthesis: Exploring Alternatives to Diethyl 2-Cyanosuccinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridazinone scaffold is a cornerstone, appearing in a multitude of compounds with diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] The synthesis of these vital heterocycles often relies on a few key precursors, with Diethyl 2-cyanosuccinate having been a notable, though not always ideal, starting point. This guide provides a comprehensive comparison of alternative reagents and methodologies for pyridazinone synthesis, offering field-proven insights and experimental data to inform your selection of the most efficient and practical synthetic route.
The Classical Approach: Diethyl 2-Cyanosuccinate
The traditional synthesis of pyridazinone cores involving Diethyl 2-cyanosuccinate typically proceeds through its reaction with hydrazine or a derivative thereof. The presence of the cyano group and the two ester functionalities allows for cyclization to form the pyridazinone ring. However, the availability, cost, and reactivity profile of Diethyl 2-cyanosuccinate can present challenges in a laboratory setting, prompting the exploration of more accessible and versatile alternatives.
While a detailed, contemporary protocol for the direct conversion of Diethyl 2-cyanosuccinate to a simple pyridazinone is not extensively reported in recent literature, the general transformation involves the reaction with hydrazine hydrate. The likely mechanism involves the initial formation of a hydrazide at one of the ester groups, followed by intramolecular cyclization involving the second carbonyl group and subsequent tautomerization to yield the pyridazinone ring. The cyano group can then be retained or further transformed depending on the reaction conditions and desired final product.
Key Alternative Synthetic Strategies
Modern organic synthesis has paved the way for several robust and efficient alternatives to Diethyl 2-cyanosuccinate for constructing the pyridazinone nucleus. The most prominent and widely adopted methods involve the use of γ-keto acids and other active methylene compounds.
The Workhorse Alternative: γ-Keto Acids and Their Esters
The condensation of γ-keto acids or their corresponding esters with hydrazine hydrate is arguably the most common and versatile method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[1][3] This approach is valued for its reliability, broad substrate scope, and the ready availability of the starting materials.
Causality Behind the Choice: The inherent 1,4-dicarbonyl relationship in γ-keto acids makes them ideal precursors for cyclization with a 1,2-dinucleophile like hydrazine. The reaction proceeds via a well-understood mechanism, offering predictable outcomes.
Mechanism of Action: The synthesis begins with the formation of a hydrazone at the ketone carbonyl of the γ-keto acid. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid (or ester) carbonyl, leading to a cyclic intermediate. Subsequent dehydration yields the stable 4,5-dihydropyridazin-3(2H)-one ring system.
Experimental Workflow: γ-Keto Acid to Pyridazinone
Caption: Workflow for pyridazinone synthesis from a γ-keto acid.
A prominent example of a γ-keto acid utilized in this synthesis is levulinic acid, which is readily available and can be derived from biomass, making it a sustainable choice.[4]
Representative Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
This protocol is adapted from the synthesis of 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one from β-benzoyl propionic acid.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoyl propionic acid (0.1 M) in ethanol (25 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (1 mL) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8 hours.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure. Pour the concentrated residue into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to yield 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one. (Reported Yield: 72%).[5]
Leveraging Other Active Methylene Compounds
Another versatile strategy involves the reaction of various active methylene compounds with suitable precursors, such as 3-oxo-2-arylhydrazonopropanals. This approach allows for the introduction of diverse substituents on the pyridazinone ring. Cyanoacetic acid and its derivatives are excellent alternatives to Diethyl 2-cyanosuccinate in this context.
Causality Behind the Choice: The acidity of the α-protons in active methylene compounds facilitates their participation in condensation reactions. The choice of the active methylene compound directly influences the substitution pattern of the resulting pyridazinone.
Mechanism of Action: The reaction typically proceeds through a Knoevenagel-type condensation of the active methylene compound with an aldehyde or ketone functionality in the precursor, followed by an intramolecular cyclization involving the hydrazone moiety.
Reaction Scheme: Active Methylene Compounds in Pyridazinone Synthesis
Caption: Synthesis of pyridazinones from 3-oxo-2-arylhydrazonopropanals.
Representative Experimental Protocol: Synthesis of Pyridazin-3-one Derivatives
This protocol is a general procedure adapted from the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds.
-
Reaction Setup: In a round-bottom flask, prepare a mixture of the 3-oxo-2-arylhydrazonopropanal (5 mmol) and cyanoacetic acid (5 mmol) in acetic anhydride (10 mL).
-
Reaction: Stir the mixture at reflux for 1 hour.
-
Workup: Cool the reaction mixture to room temperature.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with ethanol, and recrystallize from a suitable solvent to obtain the pyridazin-3-one derivative.
Synthesis from Maleic Anhydride Derivatives
The reaction of maleic anhydride or its derivatives with hydrazine hydrate provides a direct and often high-yielding route to pyridazine-3,6-diones.[6][7] This method is particularly useful for the synthesis of symmetrically substituted pyridazinones.
Causality Behind the Choice: Maleic anhydride possesses a 1,4-dicarbonyl relationship within a cyclic system, making it highly reactive towards dinucleophiles like hydrazine.
Mechanism of Action: The reaction begins with the nucleophilic attack of hydrazine on one of the carbonyl groups of the anhydride, leading to the opening of the ring to form a hydrazide-carboxylic acid intermediate. Subsequent intramolecular condensation and dehydration afford the pyridazine-3,6-dione ring.
Representative Experimental Protocol: Synthesis of 3,6-dihydroxypyridazine (Maleic Hydrazide)
This protocol is based on a described industrial synthesis.[2]
-
Reaction Setup: In a reaction kettle, add water and hydrazine hydrate.
-
pH Adjustment: While stirring and cooling, slowly add hydrochloric acid to adjust the pH to 6.2-6.4, keeping the temperature below 20 °C.
-
Addition of Maleic Anhydride: Add maleic anhydride to the mixture.
-
Reaction: Slowly heat the mixture to 110 °C and maintain at reflux.
-
Workup and Isolation: Cool the reaction mixture, filter the precipitate, wash the filter cake with ice water until the pH is 4.8-5.1, and dry to obtain the product. (Reported Yield: 97%).[2]
Performance Comparison of Pyridazinone Synthesis Reagents
| Feature | Diethyl 2-Cyanosuccinate | γ-Keto Acids (e.g., Levulinic Acid) | Other Active Methylene Cmpds. (e.g., Cyanoacetic Acid) | Maleic Anhydride |
| Starting Material Availability | Moderate | High (Levulinic acid is biomass-derived) | High | High |
| Cost-Effectiveness | Moderate to High | High (especially biomass-derived) | High | High |
| Versatility/Substrate Scope | Moderate | High (diverse γ-keto acids can be used) | High (depends on the hydrazonopropanal precursor) | Moderate (leads to specific dione structures) |
| Typical Yields | Varies, often moderate | Good to Excellent (e.g., 72% for a specific example)[5] | Good to Excellent | Excellent (e.g., up to 97%)[2] |
| Reaction Conditions | Typically requires base catalysis | Generally mild (reflux in alcohol) | Can require dehydrating agents (e.g., acetic anhydride) | Aqueous or acidic conditions |
| Safety & Handling | Handle with care, potential for decomposition. | Generally low hazard.[8] | Cyanoacetic acid is corrosive and harmful if swallowed.[2] | Maleic anhydride is corrosive. |
| Key Advantage | Can introduce a cyano group directly | Readily available, sustainable, reliable | Allows for diverse substitution patterns | High yields, direct route to diones |
| Key Disadvantage | Limited commercial availability, cost | May require a separate step for aromatization | Precursors can be complex to synthesize | Limited to symmetrical diones |
Conclusion: Selecting the Optimal Reagent
The choice of starting material for pyridazinone synthesis is a critical decision that impacts the efficiency, cost, and environmental footprint of the process. While Diethyl 2-cyanosuccinate has its place in the historical context of pyridazinone synthesis, the current landscape of organic chemistry offers several superior alternatives.
For general-purpose synthesis of 4,5-dihydropyridazin-3(2H)-ones, γ-keto acids , particularly the bio-renewable levulinic acid , stand out as the reagent of choice due to their high availability, cost-effectiveness, and straightforward, high-yielding reaction protocols.
When aiming for more complex substitution patterns on the pyridazinone ring, other active methylene compounds like cyanoacetic acid provide a versatile platform, albeit with potentially more complex starting material synthesis.
Finally, for the specific and efficient synthesis of pyridazine-3,6-diones, maleic anhydride offers a direct and exceptionally high-yielding route.
By understanding the mechanistic underpinnings and practical considerations of these alternative methodologies, researchers can make informed decisions to optimize their synthetic strategies for accessing the valuable pyridazinone scaffold.
References
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available from: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health. Available from: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]
- Preparation method of 3, 6-dihydroxypyridazine. Google Patents.
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Institutes of Health. Available from: [Link]
-
A review on biomass-derived levulinic acid for application in drug synthesis. ResearchGate. Available from: [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Available from: [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. Available from: [Link]
-
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. Available from: [Link]
-
Levulinic Acid - CIR Report Data Sheet. cir-safety.org. Available from: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. ResearchGate. Available from: [Link]
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Reaction of Diethyl 1,1-Cyclopropanedicarboxylate with Hydrazine Hydrate: Synthesis and Crystal Structure of 1-N-Amino-2-oxopyrrolidine-3-carboxylic Hydrazide. ResearchGate. Available from: [Link]
-
CYANOACETIC ACID (FOR SYNTHESIS). Suvchem. Available from: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]
-
CYANOACETIC ACID FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]
-
The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. National Institutes of Health. Available from: [Link]
-
Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]
-
ethyl azodicarboxylate. Organic Syntheses. Available from: [Link]
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. lobachemie.com [lobachemie.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of Diethyl 2-Cyanosuccinate Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Diethyl 2-cyanosuccinate and its derivatives are versatile building blocks in organic synthesis, finding applications in the creation of complex heterocyclic systems and pharmacologically active compounds. The presence of multiple reactive functional groups—two esters and a nitrile—and the potential for tautomerism necessitate a multi-faceted analytical approach to ensure the correct structural assignment.
This guide provides an in-depth comparison of the most effective analytical techniques for the structural validation of diethyl 2-cyanosuccinate derivatives. We will delve into the "why" behind the choice of each method, providing not just the protocols but the scientific reasoning that underpins a robust validation strategy.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's structure. A self-validating system of analyses is crucial for irrefutable proof of structure. For diethyl 2-cyanosuccinate derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) forms the primary line of investigation. For crystalline compounds, X-ray crystallography offers the ultimate structural confirmation, while elemental analysis provides fundamental compositional data.
Caption: A typical analytical workflow for the structural validation of newly synthesized organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For diethyl 2-cyanosuccinate derivatives, both ¹H and ¹³C NMR are indispensable.
The Crucial Role of ¹H NMR
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical diethyl 2-cyanosuccinate derivative, we expect to see signals corresponding to the ethyl ester groups and the protons on the succinate backbone.
A key feature to consider is the potential for keto-enol tautomerism. The α-cyano group significantly acidifies the α-proton, favoring the enol form in many cases. The presence of a very downfield, broad singlet (often >10 ppm) is a strong indicator of an enolic hydroxyl proton.[1][2]
Unveiling the Carbon Skeleton with ¹³C NMR
¹³C NMR spectroscopy provides a map of the carbon atoms in the molecule. The chemical shifts of the carbon signals are highly indicative of their functional group. For diethyl 2-cyanosuccinate derivatives, we expect to see distinct signals for the carbonyl carbons of the ester groups, the nitrile carbon, and the carbons of the ethyl groups and the succinate backbone.
Comparative ¹H and ¹³C NMR Data
The following table summarizes typical NMR data for Diethyl 2-cyano-3-oxosuccinate (in its enol form) and a representative alkyl-substituted derivative.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Diethyl 2-cyano-3-oxosuccinate (Enol form) [2] | 13.6 (s, 1H, OH), 4.25 (q, 2H, OCH₂), 4.18 (q, 2H, OCH₂), 1.28 (t, 3H, CH₃), 1.22 (t, 3H, CH₃) | 179.0 (C=O), 168.8 (C=O), 165.5 (C=O), 118.3 (CN), 73.8 (C-CN), 60.6 (OCH₂), 59.0 (OCH₂), 14.4 (CH₃), 13.7 (CH₃) |
| 2,3-diisopropyl-2-cyano diethyl succinate [3] | 4.14-4.28 (m, 4H, 2xOCH₂), 3.01-3.02 (d, 1H, CH), 2.30-2.37 (m, 1H, CH), 2.10-2.15 (m, 1H, CH), 1.21-1.38 (m, 12H, 2xCH(CH₃)₂), 0.99-1.15 (m, 6H, 2xCH(CH₃)₂) | Not explicitly provided, but expected signals for ester C=O (~170 ppm), CN (~115-120 ppm), aliphatic carbons (10-70 ppm). |
Note: Chemical shifts are dependent on the solvent used. The data for Diethyl 2-cyano-3-oxosuccinate was recorded in DMSO-d₆.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for observing exchangeable protons like enolic -OH, DMSO-d₆ is often preferred.
-
Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Typical spectral width: -2 to 16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Use proton decoupling to simplify the spectrum.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals. Reference the spectra to the residual solvent peak.
Caption: The interconnected logic of NMR experiments for comprehensive structural analysis.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For diethyl 2-cyanosuccinate derivatives, IR is particularly useful for confirming the presence of the ester and nitrile groups.
Key IR Absorptions
-
C≡N Stretch: A sharp, medium-intensity absorption in the range of 2260-2220 cm⁻¹. The presence of this peak is a strong indicator of the nitrile group.[2]
-
C=O Stretch (Ester): A strong, sharp absorption typically found between 1750-1735 cm⁻¹. The exact position can be influenced by conjugation and the electronic nature of substituents.[2]
-
C-O Stretch (Ester): Two distinct absorptions are usually observed for the C-O single bonds of the ester, typically in the 1300-1000 cm⁻¹ region.
-
O-H Stretch (Enol): In derivatives that exist in the enol form, a broad absorption band may be observed in the 3500-2500 cm⁻¹ region, sometimes overlapping with C-H stretches.[2]
Comparative IR Data
| Compound | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| Diethyl 2-cyano-3-oxosuccinate [2] | 2227 (sharp) | 1742, 1667, 1610 | 2500-3300 (broad, O-H of enol) |
| 2,3-diisopropyl-2-cyano diethyl succinate [3] | 2246 | 1733 | 2979, 2881 (C-H stretches) |
The multiple C=O stretches in diethyl 2-cyano-3-oxosuccinate are indicative of the different carbonyl environments in the enol form.[2]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (for solids):
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a transparent disk.
-
Nujol Mull: Grind the solid with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
-
Sample Preparation (for liquids): Place a drop of the liquid between two salt plates.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular formula.
Interpreting the Mass Spectrum
The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. The fragmentation pattern is a unique fingerprint that can help to piece together the structure. For diethyl succinate derivatives, common fragmentation pathways include the loss of ethoxy (-OC₂H₅, 45 Da) and ethoxycarbonyl (-COOC₂H₅, 73 Da) groups.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Diethyl 2-cyano-3-oxosuccinate [2] | [M+H]⁺ = 214.0710 (HRMS) | Fragmentation data not detailed, but loss of ethoxy and ester groups would be expected. |
| 2,3-diisopropyl-2-cyano diethyl succinate [3] | M⁺ = 283 (EI-MS) | 268 (M-15), 241 (M-42), 238 (M-45) |
| Diethyl succinate | M⁺ = 174 | 129 (M-45), 101 (M-73) |
The fragmentation of 2,3-diisopropyl-2-cyano diethyl succinate shows losses corresponding to a methyl group (15 Da), a propyl fragment (42 Da), and an ethoxy group (45 Da).[3]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the instrument's sensitivity.
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) is often used for more volatile, less polar compounds.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum. For HRMS, ensure the instrument is properly calibrated.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the expected structure.
Alternative and Confirmatory Techniques
While NMR, IR, and MS are the primary tools, other techniques provide crucial confirmatory data.
X-Ray Crystallography
For compounds that can be obtained as single crystals, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including stereochemistry. This method was instrumental in confirming the enol form of diethyl 2-cyano-3-oxosuccinate in the solid state.[2]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimental values should be within ±0.4% of the calculated values for the proposed molecular formula. This technique is a fundamental check for the purity and correctness of the molecular formula derived from mass spectrometry.
Conclusion: A Holistic and Self-Validating Approach
The structural validation of diethyl 2-cyanosuccinate derivatives is a process of accumulating and correlating evidence from a suite of complementary analytical techniques. A proposed structure must be consistent with all the data obtained. By employing a logical workflow and understanding the strengths and limitations of each method, researchers can confidently and unequivocally determine the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific work.
References
-
Markov, O.N.; Moiseev, A.E.; Tarasevich, B.N.; Tafeenko, V.A.; Beloglazkina, E.K.; Shtil, A.A.; Finko, A.V. Diethyl 2-Cyano-3-oxosuccinate. Molbank2023 , 2023, M1634. [Link]
-
Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21). Retrieved from [Link]
- CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents.
Sources
A Comparative Guide to the Reactivity of Diethyl 2-Cyanosuccinate and Diethyl Malonate
In the landscape of synthetic organic chemistry, active methylene compounds are indispensable synthons for carbon-carbon bond formation. Among these, diethyl malonate (DEM) has long been a workhorse for creating substituted acetic acid derivatives through the famed malonic ester synthesis. However, its lesser-known cousin, diethyl 2-cyanosuccinate (DECS), offers a unique reactivity profile that can be highly advantageous for specific synthetic challenges. This guide provides an in-depth, objective comparison of these two reagents, elucidating the fundamental principles that govern their reactivity and offering practical, data-supported insights for researchers, scientists, and drug development professionals.
At a Glance: Structural and Physicochemical Comparison
The primary difference between diethyl malonate and diethyl 2-cyanosuccinate lies in the substituents on the α-carbon. Diethyl malonate possesses two methylene protons, both activated by two adjacent ester groups. In contrast, diethyl 2-cyanosuccinate has a single, more highly activated methine proton, flanked by one ester group and one strongly electron-withdrawing cyano group. This seemingly subtle distinction has profound implications for the acidity and, consequently, the reactivity of the molecule.
| Property | Diethyl 2-Cyanosuccinate (DECS) | Diethyl Malonate (DEM) |
| Structure | EtOOC-CH(CN)-CH₂-COOEt | EtOOC-CH₂-COOEt |
| Molecular Formula | C₉H₁₃NO₄ | C₇H₁₂O₄ |
| Molecular Weight | 199.20 g/mol | 160.17 g/mol |
| pKa of α-Hydrogen | ~9-11 (estimated) | ~13 |
| Boiling Point | Not well-documented | 199 °C[1] |
Note: The pKa of DECS is estimated based on the known pKa of ethyl cyanoacetate (~9-11), as the primary electronic influence is from the geminal cyano and ester groups.
The Decisive Factor: Acidity and Enolate Stability
The cornerstone of malonate and cyanosuccinate chemistry is the formation of a stabilized carbanion (enolate) by deprotonation of the α-hydrogen. The acidity of this proton dictates the ease of enolate formation and the choice of base.
Diethyl 2-Cyanosuccinate (DECS): The presence of the cyano group dramatically increases the acidity of the α-hydrogen compared to diethyl malonate. The cyano group is a powerful electron-withdrawing substituent, stabilizing the resulting negative charge through both inductive effects and resonance.[2] This enhanced stabilization means that DECS is significantly more acidic.
Diethyl Malonate (DEM): The two ester groups in DEM provide sufficient stabilization to make the α-protons acidic (pKa ≈ 13), but less so than in DECS. Consequently, it requires a relatively strong base, such as sodium ethoxide, to achieve complete deprotonation.[3]
Caption: General workflow for Knoevenagel condensation.
This protocol outlines a reliable procedure for the condensation of an aldehyde with ethyl cyanoacetate, which shares the key reactive moiety with DECS.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aldehyde, ethyl cyanoacetate, and ethanol.
-
Catalysis: Add a catalytic amount of piperidine to the mixture with stirring at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC). A precipitate of the product may form.
-
Work-up: Cool the reaction mixture in an ice bath. If a solid has formed, collect it by filtration. If not, pour the mixture into cold water and acidify with 1 M HCl to pH ~5-6.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
For many synthetic applications, the ester and/or cyano groups are removed post-reaction.
Diethyl Malonate Derivatives:
-
The two ester groups are readily hydrolyzed under acidic or basic conditions to a substituted malonic acid.
-
Upon heating, this β-dicarboxylic acid intermediate readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final substituted carboxylic acid. [4]This is a facile and high-yielding transformation. [3] Diethyl 2-Cyanosuccinate Derivatives:
-
The hydrolysis of the cyano group to a carboxylic acid typically requires more forcing conditions (e.g., refluxing in strong acid or base) than ester hydrolysis. [5]* Once the cyano group and the esters are hydrolyzed to the corresponding tricarboxylic acid, decarboxylation can occur. The ease and selectivity of decarboxylation will depend on the specific structure. Generally, the carboxyl group formed from the nitrile, being β to another carboxyl group, will also be prone to decarboxylation upon heating. [6][7] This difference in hydrolytic stability can be exploited. For instance, it may be possible to selectively hydrolyze the esters of an alkylated DECS derivative while leaving the cyano group intact, opening avenues for further functionalization.
Summary of Reactivity Comparison
| Feature | Diethyl 2-Cyanosuccinate (DECS) | Diethyl Malonate (DEM) |
| Enolate Formation | Easier; requires milder bases. | Requires stronger bases (e.g., NaOEt). |
| Alkylation | Selective mono-alkylation. Enolate is less nucleophilic. | Prone to dialkylation. Enolate is highly nucleophilic. |
| Knoevenagel | More reactive; proceeds under milder conditions. | Less reactive; may require harsher conditions. |
| Decarboxylation | Requires hydrolysis of the robust cyano group. | Facile hydrolysis and decarboxylation sequence. |
| Synthetic Utility | Ideal for controlled mono-alkylation and as a highly active partner in condensations. | Classic reagent for malonic ester synthesis; versatile but can lack selectivity. |
Conclusion and Expert Recommendations
The choice between diethyl 2-cyanosuccinate and diethyl malonate is not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic goal.
-
Choose Diethyl Malonate when the objective is a straightforward synthesis of a mono- or di-substituted acetic acid and the higher nucleophilicity of the enolate is beneficial. Be prepared to optimize conditions to control for dialkylation.
-
Choose Diethyl 2-Cyanosuccinate when absolute control over mono-alkylation is critical or when milder reaction conditions are necessary for substrate compatibility. Its enhanced reactivity in Knoevenagel-type condensations also makes it the reagent of choice for constructing complex α,β-unsaturated systems.
By understanding the fundamental electronic differences between these two powerful reagents, researchers can make more informed decisions, leading to more efficient, selective, and successful synthetic outcomes.
References
-
Markov, O.N.; Moiseev, A.E.; Tarasevich, B.N.; Tafeenko, V. A.; Beloglazkina, E.K.; Shtil, A.A.; Finko, A. V. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023, M1634. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
Ying, A.G., Wu, C.L., & He, G.H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 23(12), 5423-5426. [Link]
-
Kulkarni, S. S., & Akamanchi, K. G. (2012). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Green Chemistry Letters and Reviews, 5(4), 523-527. [Link]
-
Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed), 3407-3413. [Link]
- Google Patents. (1980). Process for preparing cyanohydrin esters. US4234508A.
-
Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles. [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. [Link]
-
Le, C., et al. (2016). Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. ResearchGate. [Link]
-
Wikipedia. Diethyl malonate. [Link]
-
Fiveable. Cyano Group Definition. [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
- Google Patents. (2012).
-
Ashenhurst, J. (2010). Functional Groups. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. [Link]
-
Mega Lecture. (2020). 40 - 9701_w19_qp_12 : Hydrolysis of Esters. [Link]
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]
-
MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. [Link]
-
King, S. (n.d.). Chem 51C Chapter 23 Notes. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Diethyl malonate (HMDB0029573). [Link]
-
The Organic Chemistry Tutor. (2023). Reactions at alpha carbon Part 17 -Malonic Ester Synthesis. [Link]
-
ResearchGate. (2014). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?[Link]
-
Reddit. (2022). Which group is more electron withdrawing?[Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. [Link]
-
RSC Publishing. (n.d.). Esterification of isocyanide carboxylic acids and hydrolysis of their esters. [Link]
-
PMC - NIH. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. [Link]
-
Wikipedia. Diethyl succinate. [Link]
-
J-STAGE. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]
-
Quora. (2019). Why does ketone is more electron withdrawing group as compared to ester?[Link]
-
Chemistry Steps. Malonic Ester Synthesis. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis. [Link]
-
PubChem - NIH. Diethyl Succinate. [Link]
Sources
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Decarboxylation [organic-chemistry.org]
- 7. 749. The mechanism of the decarboxylation of substituted malonic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Benchmarking Synthetic Diethyl 2-cyanosuccinate: A Guide to Achieving and Verifying High-Purity Standards
An Objective Guide for Researchers and Drug Development Professionals
Introduction: The Synthetic Value of Diethyl 2-cyanosuccinate
Diethyl 2-cyanosuccinate, more precisely identified in its stable form as Diethyl 2-cyano-3-oxosuccinate, is a potent molecular building block. Its strategic combination of nitrile, ketone, and ester functional groups makes it a valuable precursor for synthesizing a diverse range of heterocyclic compounds.[1][2] These resulting structures are of significant interest in medicinal chemistry and materials science, where precise molecular architecture is paramount.
However, the utility of this reagent is directly contingent on its purity. Trace impurities, residual solvents, or isomeric ambiguity can derail complex synthetic pathways, leading to failed reactions, difficult purification, and compromised biological or material performance. While commercial suppliers offer this reagent, batch-to-batch consistency and the depth of analytical data provided can vary. For researchers engaged in sensitive applications, the ability to synthesize and rigorously validate Diethyl 2-cyanosuccinate in-house is not merely a cost-saving measure, but a critical step in ensuring experimental reproducibility and data integrity.
This guide provides a comprehensive framework for the laboratory synthesis of high-purity Diethyl 2-cyano-3-oxosuccinate and details the analytical workflows required to benchmark the final product against the specifications of a research-grade standard.
Part 1: Defining the Quality Benchmark for a High-Purity Standard
Before initiating synthesis, it is crucial to establish a clear Target Product Profile (TPP). This profile serves as the "gold standard" against which the synthetic material will be judged. The specifications outlined below are derived from comprehensive characterization data reported in peer-reviewed literature, representing a standard of exceptional purity.[1][2]
Table 1: Target Product Profile for Research-Grade Diethyl 2-cyano-3-oxosuccinate
| Parameter | Specification | Purpose |
| Appearance | Colorless to white crystalline solid | Indicates absence of colored, conjugated impurities. |
| Identity by ¹H NMR | Conforms to reference spectrum; shows only the enol form. | Confirms molecular structure and isomeric purity. |
| Identity by ¹³C NMR | Conforms to reference spectrum. | Confirms carbon backbone and functional groups. |
| Identity by FTIR | Characteristic peaks at ~2230 cm⁻¹ (C≡N), ~1740, 1670, 1610 cm⁻¹ (C=O), and broad ~3300-2500 cm⁻¹ (enol O-H).[1] | Confirms presence of key functional groups. |
| Purity by HPLC | ≥ 99.0% | Quantifies the presence of any non-volatile impurities. |
| Melting Point | 96 - 98 °C[1] | A sharp melting range indicates high purity. |
| Molecular Mass by HRMS | [M+H]⁺ calculated: 214.0710; found within 5 ppm | Confirms elemental composition. |
Part 2: Laboratory Synthesis and Purification Protocol
The most reliable method for producing Diethyl 2-cyano-3-oxosuccinate is a Claisen condensation between ethyl cyanoacetate and diethyl oxalate.[1] This reaction is robust and, with careful execution and purification, yields a high-quality product.
Causality in the Synthesis:
-
Base Selection: Sodium ethoxide is used as the base. It is strong enough to deprotonate the α-carbon of ethyl cyanoacetate, forming the nucleophilic enolate required for the reaction, while being compatible with the ethanol solvent system.
-
Reaction Control: The reaction is typically conducted at room temperature. While heating can increase the rate, it also promotes side reactions. An overnight stir is sufficient for the reaction to proceed to completion.
-
Acidic Workup: The reaction is quenched with hydrochloric acid. This step serves two critical functions: it neutralizes the remaining sodium ethoxide and protonates the resulting enolate product, allowing it to be extracted from the aqueous layer.
-
Purification Strategy: Recrystallization from hot ethanol is the key to achieving high crystalline purity. The desired product is significantly less soluble in cold ethanol than the starting materials or potential byproducts, allowing for its selective isolation as well-defined, colorless needles.[1]
Diagram: Synthesis & Purification Workflow
Caption: Workflow for the synthesis and purification of Diethyl 2-cyano-3-oxosuccinate.
Step-by-Step Synthesis Protocol:
-
Prepare Sodium Ethoxide: In a flame-dried, three-neck flask equipped with a condenser and magnetic stirrer, carefully dissolve metallic sodium (1.7 eq) in a mixture of absolute ethanol (approx. 3 mL per g of Na) and diethyl ether (approx. 6 mL per g of Na). Allow the mixture to cool to room temperature.
-
Add Reagents: Once the sodium has fully dissolved, add diethyl oxalate (1.2 eq) to the solution and stir for 30 minutes at room temperature. Following this, add ethyl cyanoacetate (1.0 eq) dropwise.
-
Reaction: Allow the mixture to stir at room temperature overnight (12-16 hours). A precipitate will form.
-
Workup: Dilute the reaction mixture with deionized water (approx. 0.6 mL per mmol of ethyl cyanoacetate) and carefully acidify to a pH of 2-3 using 6M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with chloroform.
-
Drying and Concentration: Combine all organic phases and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude solid product.
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the resulting colorless needles by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.
Part 3: Analytical Workflow for Quality Verification
This section provides the methodologies to test the synthesized material against the Target Product Profile.
Diagram: Analytical Validation Workflow
Caption: The analytical workflow for validating synthetic Diethyl 2-cyano-3-oxosuccinate.
Purity Assessment by HPLC
-
Objective: To quantify the purity of the compound and detect any process-related impurities.
-
Protocol:
-
System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid), typically around a 40:60 ratio. The exact ratio should be optimized to achieve a retention time of 3-7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 282 nm, based on the compound's known λmax.[1]
-
Sample Preparation: Prepare a stock solution of the synthesized material in acetonitrile at 1 mg/mL. Dilute to 0.1 mg/mL with the mobile phase for injection.
-
Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak.
-
Identity Confirmation by Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Objective: To provide unambiguous confirmation of the molecular structure and verify the presence of the enol form.
-
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it effectively solubilizes the compound and its residual proton signal does not interfere with key product signals.
-
Concentration: Prepare a ~10 mg/mL solution.
-
Acquisition: Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer.
-
Key ¹H Signals to Verify: A sharp singlet far downfield around δ 14.6 ppm (enol OH), two distinct triplets for the methyl groups (CH₃), and two corresponding quartets for the methylene groups (CH₂) of the ethyl esters.[1] The absence of signals corresponding to the keto tautomer confirms isomeric purity.
-
Key ¹³C Signals to Verify: Signals corresponding to the nitrile (C≡N) around δ 118 ppm and the carbonyl/enol carbons between δ 165-180 ppm.[1]
-
-
-
FTIR Spectroscopy
-
Objective: To quickly confirm the presence of essential functional groups.
-
Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.
-
Analysis: Place a small amount of the crystalline solid onto the ATR crystal and acquire the spectrum.
-
Key Peaks to Verify: A strong, sharp C≡N stretch at ~2227 cm⁻¹, multiple strong C=O stretches between 1610-1742 cm⁻¹, and a broad O-H stretch from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded enol.[1]
-
-
Physical Property Verification
-
Melting Point Determination
-
Objective: To assess purity via the sharpness of the melting range. Impurities typically depress and broaden the melting range.
-
Protocol:
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Sample Preparation: Load a small amount of the finely ground, dry crystalline product into a capillary tube.
-
Measurement: Use a slow ramp rate (e.g., 1 °C/minute) near the expected melting point to ensure accuracy. Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
-
Acceptance Criterion: A sharp range of ≤ 2 °C that falls within the expected 96-98 °C window indicates high purity.[1]
-
-
Part 4: Data Interpretation and Final Comparison
After completing the analytical workflow, the final step is to collate the data and compare it directly against the established benchmark.
Table 2: Example Batch Analysis Report
| Parameter | Benchmark Specification | Synthetic Batch Result | Pass/Fail |
| Appearance | Colorless to white crystalline solid | Colorless needles | Pass |
| ¹H NMR | Conforms to structure | Conforms; enol OH at 14.65 ppm. No extraneous peaks. | Pass |
| FTIR | Key peaks present | C≡N at 2227 cm⁻¹, C=O at 1742, 1667, 1610 cm⁻¹, broad O-H. Conforms. | Pass |
| Purity by HPLC | ≥ 99.0% | 99.6% | Pass |
| Melting Point | 96 - 98 °C | 96.5 - 97.5 °C | Pass |
| HRMS [M+H]⁺ | 214.0710 ± 5 ppm | 214.0706 | Pass |
Conclusion
The protocols detailed in this guide provide a robust pathway for the synthesis and validation of research-grade Diethyl 2-cyano-3-oxosuccinate. By following this self-validating system, researchers can confidently produce a reagent whose quality is not only understood but is demonstrated to be on par with, or superior to, commercially available alternatives. This approach mitigates the risks associated with reagent variability, ultimately fostering more reliable and reproducible scientific outcomes in drug discovery and beyond.
References
-
Markov, O.N.; Moiseev, A.E.; Tarasevich, B.N.; Tafeenko, V.A.; Beloglazkina, E.K.; Shtil, A.A.; Finko, A.V. Diethyl 2-Cyano-3-oxosuccinate. Molbank2023 , 2023(2), M1634. [Link]
-
Finko, A.V., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Diethyl 2-cyanosuccinate
As professionals dedicated to advancing scientific frontiers, our commitment to safety is as paramount as our research goals. This guide provides essential, immediate safety and logistical information for handling Diethyl 2-cyanosuccinate. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar chemicals and available hazard information to establish a robust framework for safe laboratory practices. Our central aim is to empower researchers with the knowledge to work safely, ensuring that procedural steps are not just followed, but understood.
Understanding the Hazards: A Data-Driven Approach
Diethyl succinate is classified as a skin and eye irritant.[2] Diethyl 2-acetylsuccinate is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Given the presence of the cyano group in Diethyl 2-cyanosuccinate, which can introduce additional toxicity, a cautious approach is warranted. Therefore, we will operate under the assumption that Diethyl 2-cyanosuccinate poses, at a minimum, the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Potential to cause skin irritation upon contact.[2][3]
-
Eye Irritation: Potential to cause serious eye irritation.[2][3][4]
-
Respiratory Irritation: Potential to cause respiratory tract irritation if inhaled.[2][3]
Based on these potential hazards, a multi-faceted PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core Personal Protective Equipment (PPE) Recommendations
The following table summarizes the essential PPE for handling Diethyl 2-cyanosuccinate in a laboratory setting.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a face shield. | Protects against splashes and aerosols, preventing serious eye irritation.[2][3][4][5] |
| Hands | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[2][3][4][5] |
| Body | Laboratory coat. | Protects against accidental spills and contamination of personal clothing.[2][3] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). | Minimizes the inhalation of vapors or aerosols, mitigating the risk of respiratory tract irritation.[2][3][4][6] |
PPE Selection Workflow: A Decision-Making Diagram
The level of PPE required can be adapted based on the scale and nature of the experimental work. The following diagram illustrates a logical workflow for selecting the appropriate level of protection.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
